Cas no 60781-83-1 (4-phenylpyridin-2-amine)

4-phenylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-Phenylpyridin-2-amine
- (4-Phenylpyridin-2-yl)amine
- 2-AMINO-4-PHENYLPYRIDINE
- 2-Pyridinamine, 4-phenyl-
- 4-Phenylpyridin-2-ylamine
- 4-PHENYL-PYRIDIN-2-YLAMINE
- 4-phenyl-2-pyridinamine
- 2-Amino-4-phenyl pyridine
- 4-phenylpyridin-2-amin
- amino-4-phenylpyridine
- PubChem14875
- 4-phenyl-2-pyridylamine
- 2-Pyridinamine,4-phenyl-
- (4-phenyl-pyridin-2-yl)-amine
- 4-PHENYL-2-AMINOPYRIDINE
- BAOIJCGWLQNKOE-UHFFFAOYSA-N
- SBB088432
- CS-D0615
- DB-005942
- FS-1015
- DTXSID8069430
- AB03798
- AC-907/25000251
- AKOS005266492
- SY032947
- J-400239
- 60781-83-1
- SCHEMBL1836488
- MFCD00137848
- 4-phenyl-pyridin-2-ylamine, AldrichCPR
- 4-phenylpyridin-2-amine
-
- MDL: MFCD00137848
- インチ: 1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
- InChIKey: BAOIJCGWLQNKOE-UHFFFAOYSA-N
- ほほえんだ: N1C([H])=C([H])C(=C([H])C=1N([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 170.084398g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 170.084398g/mol
- 単一同位体質量: 170.084398g/mol
- 水素結合トポロジー分子極性表面積: 38.9Ų
- 重原子数: 13
- 複雑さ: 152
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.133
- ゆうかいてん: 160-163°C
- ふってん: 343.7℃ at 760 mmHg
- フラッシュポイント: 188.447 °C
- PSA: 38.91000
- LogP: 2.91200
4-phenylpyridin-2-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H301,H318
- 警告文: P261; P280; P305+P351+P338; P304+P340; P405; P501
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
- ちょぞうじょうけん:Store at room temperature
- 包装グループ:III
- 危険レベル:6.1
4-phenylpyridin-2-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-phenylpyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D961066-5g |
2-Pyridinamine, 4-phenyl- |
60781-83-1 | 95+% | 5g |
$205 | 2024-06-06 | |
eNovation Chemicals LLC | Y1131752-1g |
4-Phenyl-pyridin-2-ylamine |
60781-83-1 | 95% | 1g |
$155 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-250MG |
4-phenylpyridin-2-amine |
60781-83-1 | 95% | 250MG |
¥ 330.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-5G |
4-phenylpyridin-2-amine |
60781-83-1 | 95% | 5g |
¥ 2,475.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1664-100MG |
4-phenylpyridin-2-amine |
60781-83-1 | 95% | 100MG |
¥ 211.00 | 2023-03-14 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0260-1g |
4-Phenyl-pyridin-2-ylamine |
60781-83-1 | 97% | 1g |
¥856.91 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0260-250mg |
4-Phenyl-pyridin-2-ylamine |
60781-83-1 | 97% | 250mg |
¥673.28 | 2025-01-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE269-200mg |
4-phenylpyridin-2-amine |
60781-83-1 | 95+% | 200mg |
304.0CNY | 2021-08-05 | |
Alichem | A022003997-1g |
2-Amino-4-phenylpyridine |
60781-83-1 | 97% | 1g |
$163.11 | 2023-09-01 | |
Alichem | A022003997-10g |
2-Amino-4-phenylpyridine |
60781-83-1 | 97% | 10g |
$901.80 | 2023-09-01 |
4-phenylpyridin-2-amineに関する追加情報
Introduction to 4-phenylpyridin-2-amine (CAS No: 60781-83-1)
4-phenylpyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No) 60781-83-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine features a pyridine core substituted with a phenyl group at the 4-position and an amine functional group at the 2-position. Its unique structural configuration makes it a valuable scaffold for the development of various bioactive molecules, particularly in medicinal chemistry and drug discovery.
The chemical structure of 4-phenylpyridin-2-amine consists of a six-membered aromatic ring system containing nitrogen, fused with a benzene ring. The presence of both electron-donating and withdrawing groups enhances its reactivity and potential applications in synthetic chemistry. This compound has garnered attention due to its role as an intermediate in the synthesis of more complex pharmaceutical agents, including potential therapeutic candidates for neurological disorders, inflammatory diseases, and other metabolic conditions.
In recent years, 4-phenylpyridin-2-amine has been extensively studied for its pharmacological properties. Researchers have explored its derivatives as modulators of enzyme activity and receptor binding. For instance, modifications to the phenyl ring or the amine group can alter its binding affinity to target proteins, making it a versatile building block for drug design. The compound’s ability to interact with biological systems has led to investigations into its potential as an antihypertensive, anti-inflammatory, or even anticancer agent.
One of the most compelling aspects of 4-phenylpyridin-2-amine is its role in the development of small-molecule inhibitors. The pyridine moiety is a common feature in many drugs due to its ability to form hydrogen bonds and stack interactions with biological targets. By incorporating this scaffold into drug candidates, chemists can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against enzymes involved in pain signaling pathways, suggesting potential applications in analgesic therapies.
The synthesis of 4-phenylpyridin-2-amine typically involves multi-step organic reactions, often starting from commercially available precursors like 4-bromopyridine or 4-chloropyridine. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce the phenyl group, while nucleophilic substitution or reduction methods can be used to install the amine functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
From a computational chemistry perspective, 4-phenylpyridin-2-amine has been used as a model system to study molecular interactions. Molecular docking simulations have revealed insights into how this compound might bind to biological targets such as kinases or G protein-coupled receptors (GPCRs). These studies not only aid in rational drug design but also provide foundational data for experimental validation. The integration of experimental data with computational predictions has become increasingly important in modern drug discovery pipelines.
The pharmaceutical industry has shown particular interest in 4-phenylpyridin-2-amine due to its potential therapeutic applications. Several academic groups have reported novel derivatives with enhanced pharmacological profiles compared to parent compounds. For example, modifications that improve oral bioavailability or reduce toxicity have been explored through structure-activity relationship (SAR) studies. These efforts highlight the compound’s versatility as a pharmacophore and its importance in ongoing drug development initiatives.
Regulatory considerations also play a crucial role in the use of 4-phenylpyridin-2-amine as an intermediate or active pharmaceutical ingredient (API). Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical use. Additionally, toxicological assessments are essential to evaluate potential side effects before human trials can commence. These regulatory hurdles underscore the importance of rigorous testing and documentation in bringing new drugs to market.
The future prospects for 4-phenylpyridin-2-amine are promising, given its broad applicability across multiple therapeutic areas. Ongoing research aims to expand its utility by exploring new synthetic routes and developing innovative derivatives with improved efficacy and safety profiles. Collaborations between academia and industry are likely to accelerate these efforts, leading to faster translation of laboratory findings into clinical applications.
In conclusion,4-phenylpyridin-2-amineserves as a cornerstone compound in pharmaceutical research due to its structural versatility and pharmacological potential. Its role as an intermediate in drug synthesis and a scaffold for bioactive molecules underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is poised to remain at the forefront of therapeutic innovation.
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